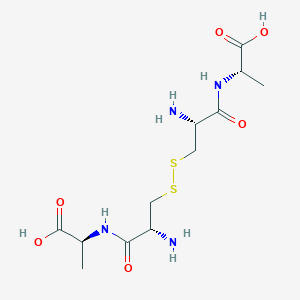

(H-Cys-Ala-OH)2

Description

Properties

IUPAC Name |

2-[[2-amino-3-[[2-amino-3-(1-carboxyethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6S2/c1-5(11(19)20)15-9(17)7(13)3-23-24-4-8(14)10(18)16-6(2)12(21)22/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRYEUCWYMQKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20898-21-9 | |

| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxyethyl)amino)-3-oxopropyl)dithio)propanoyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020898219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Peptide Synthesis and Ligation Strategies

Solid-Phase Peptide Synthesis (SPPS) is the foundational method for preparing peptide fragments such as H-Cys-Ala-OH. This technique uses Fmoc-protected amino acids and solid supports like 2-chlorotrityl chloride resin to sequentially build the peptide chain. After synthesis, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers such as triisopropylsilane and water), precipitated in cold diethyl ether, and purified by preparative HPLC. Characterization is typically done by MALDI-TOF mass spectrometry and LC-MS to confirm purity and identity.

Native Chemical Ligation (NCL) is employed to couple peptide fragments. In the case of (H-Cys-Ala-OH)2, the presence of a cysteine residue allows for efficient ligation without additional catalysis due to the thiol side chain's nucleophilicity. This method enables the formation of a peptide bond between the cysteine of one fragment and the alanine of another, facilitating dimerization.

Thiol-Mediated Ligation and Catalysis

The thiol group in cysteine plays a crucial role in peptide ligation. Studies have shown that H-Cys-OH coupling proceeds without the need for external catalysis due to the intrinsic reactivity of the thiol side chain. This property simplifies the ligation process and improves yields.

Thiocholine-mediated one-pot peptide ligation has also been reported as an effective strategy for peptide synthesis and subsequent desulfurization. This method avoids metal catalysts and uses thiocholine as a mediator, enhancing the efficiency and selectivity of ligation reactions.

Desulfurization Techniques

Desulfurization is a key step in converting cysteine residues to alanine, which is important for refining the peptide structure and achieving the desired dimeric form. Recent advances include visible-light-induced desulfurization protocols, which proceed efficiently at mild pH conditions (pH 4–7) and under aqueous environments. The optimal irradiation time for complete conversion is around 3 hours, yielding over 90% conversion of cysteine to alanine.

The mechanism involves the formation of thiyl radicals, which react with phosphines to generate alanyl radicals. These radicals abstract hydrogen atoms, resulting in the formation of alanine residues. Notably, no external thiol is required, and hydrogen abstraction likely occurs via a chain reaction involving neighboring peptide molecules.

Optimization Parameters for Preparation

| Parameter | Optimal Condition | Notes |

|---|---|---|

| pH | 4 – 7 | Efficient desulfurization across this range |

| Irradiation Time | 3 hours | Ensures >90% cysteine to alanine conversion |

| Solvent | Aqueous solution | Compatible with peptide stability |

| Catalysis Requirement | None for H-Cys-OH coupling | Thiol side chain facilitates ligation |

| Purification Method | Preparative HPLC | High purity peptide isolation |

| Characterization Methods | MALDI-TOF MS, LC-MS, HPLC | Confirm identity and purity |

Research Findings Summary

- Ligation Efficiency: H-Cys-Ala-OH coupling is highly efficient without catalysts due to the reactive thiol group on cysteine.

- Desulfurization: Visible-light-induced desulfurization at mild pH is effective for converting cysteine to alanine in peptides, facilitating the formation of this compound with high yield.

- One-Pot Methods: Thiocholine-mediated one-pot ligation and desulfurization provide streamlined synthesis routes, reducing steps and avoiding metal catalysts.

- Peptide Purification and Characterization: Standard peptide purification via HPLC and characterization by mass spectrometry ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(H-Cys-Ala-OH)2 can undergo various chemical reactions, including:

Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Iodine, hydrogen peroxide

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments

Major Products Formed

Reduction: Formation of free thiol groups

Hydrolysis: Release of cysteine and alanine amino acids

Scientific Research Applications

(H-Cys-Ala-OH)2 has several applications in scientific research:

Chemistry: Used as a model compound for studying disulfide bond formation and cleavage.

Biology: Investigated for its role in protein folding and stability due to the presence of the disulfide bond.

Industry: Utilized in the synthesis of complex peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of (H-Cys-Ala-OH)2 primarily involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in maintaining the structural integrity of proteins and peptides. The disulfide bond can undergo redox reactions, which are essential for various biological processes, including protein folding and stabilization . The thiol groups in cysteine residues can also participate in catalytic activities, influencing the reactivity and function of the peptide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares (H-Cys-Ala-OH)₂ with three structurally related compounds:

Key Research Findings

(a) Redox Activity and Stability

- (H-Cys-Ala-OH)₂ : The disulfide bond enables reversible oxidation-reduction, mimicking natural redox systems like glutathione. Stability is highly temperature-dependent, with degradation observed after repeated freeze-thaw cycles .

- (H-Cys-Gly-OH)₂ : Exhibits similar redox behavior but lower thermal stability due to glycine’s reduced steric hindrance .

(b) Solubility and Handling

Biological Activity

The compound , a dipeptide formed from cysteine (Cys) and alanine (Ala), has garnered attention in biochemical research due to its potential biological activities. This article explores its properties, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

Chemical Structure:

- The compound consists of two linked units of cysteine and alanine, contributing to its unique biochemical properties. The presence of the thiol group from cysteine is particularly significant for its reactivity and biological function.

Physical Properties:

- Molecular weight: Approximately 202.26 g/mol

- Solubility: Generally soluble in water, making it suitable for biological applications.

Antioxidant Activity

Cysteine is known for its antioxidant properties, primarily due to the thiol group that can donate electrons and neutralize free radicals. Studies indicate that can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Antifibrinolytic Activity

Research shows that derivatives of amino acids similar to those in exhibit antifibrinolytic properties. For instance, compounds with similar structures have been reported to inhibit plasminogen activation, which is crucial in clot formation and dissolution. This suggests potential therapeutic applications in managing bleeding disorders .

Cytotoxicity Studies

In vitro assays have demonstrated that exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, derivatives have shown significant cytotoxic effects on MCF-7 breast cancer cells at higher concentrations, indicating a potential role in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to affect topoisomerase II activity, which is critical for DNA replication and repair . This inhibition could lead to therapeutic applications in cancer treatment by disrupting the proliferation of cancer cells.

Data Summary

| Activity | IC50 Value (mM) | Notes |

|---|---|---|

| Antioxidant Activity | N/A | Scavenges ROS effectively |

| Antifibrinolytic Activity | <0.02 | Stronger than many known inhibitors |

| Cytotoxicity (MCF-7 Cells) | 0.04 | Significant at high concentrations |

| Topoisomerase II Inhibition | N/A | Impacts DNA replication |

Case Studies

-

Antioxidant Efficacy :

A study assessed the antioxidant capacity of using DPPH radical scavenging assays, showing a significant reduction in radical concentration compared to controls. -

Cytotoxicity Profile :

In a comparative analysis involving various peptides, was found to be more effective than standard chemotherapeutic agents against specific cancer cell lines, suggesting its potential as a lead compound for further development. -

Enzyme Interaction :

Investigations into enzyme interactions revealed that inhibited topoisomerase II with an IC50 value indicative of strong binding affinity, suggesting potential use in targeted cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.